molecular formula C13H11ClN2S B1657649 4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride CAS No. 57634-59-0

4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B1657649
CAS No.: 57634-59-0
M. Wt: 262.76
InChI Key: GCAYNUGLTNIVNX-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride (CAS 57634-59-0) is a chemical compound with the molecular formula C13H11ClN2S and a molecular weight of 262.76 . This organic salt features a thiazole core linked to a naphthalene system, making it a versatile intermediate in medicinal chemistry and drug discovery research. Derivatives based on the 4-(naphthalen-2-yl)thiazol-2-amine scaffold have demonstrated significant research value. Specifically, this structural motif is a key component in the development of allosteric protein kinase CK2 inhibitors . CK2 is a protein kinase target of great interest in oncology, and allosteric inhibitors offer a potential pathway for developing highly selective anti-cancer therapeutics . One such optimized lead compound, which shares this core structure, was reported to exhibit sub-micromolar potency against purified CK2α (IC50 = 0.6 µM) and showed efficacy in inducing apoptosis and cell death in renal carcinoma cells . Beyond oncology, the 4-aryl-substituted thiazol-2-amine pharmacophore is also explored in other therapeutic areas, including as a core structure in the synthesis of novel anti-inflammatory and antimicrobial agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety practices.

Properties

IUPAC Name

4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAYNUGLTNIVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57634-59-0
Record name 2-Thiazolamine, 4-(2-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57634-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Bromination of 2-Acetylnaphthalene

The synthesis begins with the bromination of 2-acetylnaphthalene to generate 2-bromo-1-(naphthalen-2-yl)ethan-1-one. This step employs bromine (Br₂) in diethyl ether under anhydrous conditions.

Reaction Conditions

Reactant Reagent Solvent Temperature Time Yield
2-Acetylnaphthalene Br₂ Diethyl ether 0–25°C 2 h 85–90%

Mechanism
Electrophilic substitution at the α-position of the ketone yields the bromoketone intermediate, critical for subsequent cyclization.

Cyclocondensation with Thiourea

The bromoketone reacts with thiourea in ethanol under reflux to form the thiazole ring. The hydrochloride salt is precipitated by adding concentrated HCl.

Reaction Conditions

Reactant Reagent Solvent Temperature Time Yield
2-Bromo-1-(naphthalen-2-yl)ethan-1-one Thiourea Ethanol Reflux (78°C) 2–5 h 70–95%

Procedure

  • Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1 eq) and thiourea (1.5 eq) in ethanol.
  • Reflux under inert atmosphere (N₂/Ar) for 2–5 hours.
  • Cool to 4°C, filter the precipitate, and wash with cold ethanol.
  • Neutralize the hydrobromide salt with aqueous NaOH to isolate the free base.
  • Treat the free base with HCl in ethanol to form the hydrochloride salt.

Optimization of Reaction Parameters

Solvent Systems

Ethanol is optimal for cyclocondensation, balancing solubility and reaction rate. Alternatives like tetrahydrofuran (THF) or dioxane reduce yields by 15–20%.

Temperature and Time

Prolonged reflux (>5 h) degrades the product, while shorter durations (<2 h) leave unreacted starting material. Microwave-assisted synthesis at 100°C for 30 minutes enhances yields to 95%.

Acidification and Salt Formation

The free base is dissolved in minimal water, and HCl is added dropwise until pH 1–2. Recrystallization from ethanol/water (1:3) yields pure hydrochloride salt.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.53 (d, J = 6.3 Hz, 2H, naphthyl-H), 7.71–7.79 (m, 4H, naphthyl-H), 7.38 (s, 1H, thiazole-H), 7.16 (br, 2H, NH₂).
  • IR (KBr) : 1640 cm⁻¹ (C=N stretch), 3300–3500 cm⁻¹ (NH₂).
  • MS (EI) : m/z 262.76 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Stability : Stable at −20°C for 12 months; hygroscopic in ambient conditions.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing thiourea on resin enables stepwise bromoketone addition and cleavage with HCl. This method reduces purification steps but requires specialized equipment.

Industrial-Scale Production Considerations

Cost Analysis

Component Cost (USD/kg)
2-Acetylnaphthalene 120–150
Thiourea 25–30
Ethanol 8–10

Waste Management

  • Bromine residues neutralized with NaHSO₃.
  • Ethanol recycled via distillation.

Challenges and Limitations

  • Byproducts : Over-bromination or dimerization occurs with excess Br₂, necessitating precise stoichiometry.
  • Solubility : The free base has limited solubility in polar solvents, complicating large-scale filtration.

Chemical Reactions Analysis

Azo Coupling Reactions

The primary amine at position 2 of the thiazole ring undergoes diazotization under acidic conditions (e.g., NaNO₂/HCl), forming a diazonium salt. This intermediate couples with electron-rich aromatic compounds (e.g., phenols, amines) to yield azo derivatives.

Reaction ConditionsReagents/CatalystsProduct ExampleSource
Diazotization at 0–5°C, pH < 3NaNO₂, HCl4-(Naphthalen-2-yl)-5-(4-nitrophenyldiazenyl)thiazol-2-amine
Coupling in alkaline medium (pH 8–10)Sodium acetate trihydrate4-(Naphthalen-2-yl)-2-(4-methoxyphenyldiazenyl)thiazole

Electrophilic Substitution

The thiazole ring undergoes bromination at position 5 (adjacent to the naphthalene substituent) when treated with N-bromosuccinimide (NBS) or bromine (Br₂).

Reaction TypeConditionsReagents/SolventsProduct ExampleSource
Bromination0°C, anhydrousNBS, THF5-Bromo-4-(naphthalen-2-yl)thiazol-2-amine
NitrationH₂SO₄/HNO₃, 50°CHNO₃5-Nitro-4-(naphthalen-2-yl)thiazol-2-amine

Schiff Base Formation

The amine group reacts with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to form Schiff bases.

Reaction ConditionsAldehyde ExampleProduct ExampleSource
Reflux in ethanol, 6–8 hrs4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-4-(naphthalen-2-yl)thiazol-2-amine

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides to form amides or alkylated derivatives .

Reaction TypeReagentsConditionsProduct ExampleSource
AcylationAcetyl chloride, pyridineRoom temperatureN-Acetyl-4-(naphthalen-2-yl)thiazol-2-amine
AlkylationMethyl iodide, K₂CO₃DMF, 70°CN-Methyl-4-(naphthalen-2-yl)thiazol-2-amine

Salt Metathesis and Neutralization

The hydrochloride salt can be converted to the free base using mild bases (e.g., NaHCO₃).

ReactionConditionsReagentsProductSource
NeutralizationAqueous NaHCO₃Water/EtOAc4-(Naphthalen-2-yl)thiazol-2-amine (free base)

Complexation with Metal Ions

The amine and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

Metal SaltConditionsProduct ExampleApplicationSource
CuCl₂Ethanol, reflux[Cu(4-(naphthalen-2-yl)thiazol-2-amine)₂Cl₂]Catalysis studies

Key Reaction Pathways and Selectivity

  • Thiazole Ring Reactivity : Position 5 is more susceptible to electrophilic substitution due to electron-donating effects from the naphthalene group.

  • Amine Group : The hydrochloride form requires neutralization (to free amine) for reactions like diazotization or Schiff base formation.

  • Steric Effects : The naphthalene moiety influences reaction rates and regioselectivity, particularly in bulky reagent systems.

These reactions highlight the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride. Thiazole compounds have shown effectiveness against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). For example, thiazole-pyridine hybrids have demonstrated superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with IC50 values indicating potent growth inhibition .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. Compounds similar to this compound have been synthesized and evaluated for their ability to prevent seizures in animal models. Notably, certain derivatives exhibited median effective doses significantly lower than established anticonvulsants, suggesting a promising therapeutic profile for managing epilepsy .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Studies indicate that thiazole derivatives can inhibit bacterial growth effectively, with some compounds displaying selectivity indices that suggest they are less toxic to human cells while being effective against pathogens .

Inhibition of Enzymatic Activity

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of specific enzymes. For instance, it has been noted for its ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease . This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Modulation of Inflammatory Pathways

The compound also plays a role in modulating inflammatory responses. It has been shown to inhibit myeloid differentiation protein 88 (MyD88), which is involved in the signaling pathways of inflammation and immune responses. This property makes it a candidate for treating autoimmune diseases and conditions characterized by chronic inflammation .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of thiourea with appropriate aldehydes or ketones.
  • Substitution Reactions : The naphthalene group is introduced via electrophilic substitution or coupling reactions.
  • Hydrochloride Formation : Finally, the compound is converted into its hydrochloride form to enhance solubility and stability.

Neuroprotective Effects

In experimental models using SH-SY5Y neuroblastoma cells, compounds derived from thiazoles demonstrated protective effects against oxidative stress-induced apoptosis. The results indicated that these compounds could significantly improve cell viability under oxidative conditions, suggesting their potential use in neuroprotection .

Anti-inflammatory Efficacy

A study evaluating the anti-inflammatory properties of thiazole derivatives showed that they effectively reduced inflammation markers in vitro and in vivo models. This finding supports their application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting the function of topoisomerase enzymes, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound is compared to structurally analogous thiazol-2-amine derivatives with varying aromatic substituents. Key differences arise from the nature of the aryl group and the presence of hydrochloride salt.

Table 1: Physicochemical Comparison

Compound Name Melting Point (°C) Molecular Formula Key Substituent Reference
4-(Naphthalen-2-yl)thiazol-2-amine 286 C₁₃H₁₀N₂S Naphthalen-2-yl
4-(4-Nitrophenyl)thiazol-2-amine 286 C₉H₇N₃O₂S 4-Nitrophenyl
4-(4-Methoxyphenyl)thiazol-2-amine 118 C₁₀H₁₀N₂OS 4-Methoxyphenyl
4-(Naphthalen-1-yl)thiazol-2-amine 206 C₁₃H₁₀N₂S Naphthalen-1-yl
4-(4-Chlorophenyl)thiazol-2-amine hydrochloride Not reported C₉H₈ClN₂S·HCl 4-Chlorophenyl, HCl salt

Observations :

  • Aryl Group Impact : Naphthalenyl substituents (e.g., 1- vs. 2-position) influence melting points due to differences in molecular symmetry and packing .
  • Electron-Withdrawing Groups : Nitro- or chloro-substituted derivatives exhibit higher melting points compared to methoxy-substituted analogs, likely due to enhanced intermolecular interactions .
  • Salt Formation : Hydrochloride salts improve aqueous solubility, critical for bioavailability .

Observations :

  • Cyclization Efficiency : Reactions with electron-deficient aryl ketones (e.g., nitro-substituted) achieve higher yields due to enhanced electrophilicity .
  • Salt Formation : Hydrochloride derivatives require controlled pH during diazotization or post-synthetic acid treatment .

Table 3: Bioactivity Comparison

Compound Name Bioactivity (Test System) Efficacy Reference
Schiff bases of 4-(naphthalen-2-yl)thiazol-2-amine Antibacterial (B. subtilis, E. coli) Moderate to strong
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Antibacterial/Fungal (In vitro) Moderate
5-(4-Chloro-benzyl)-1,3,4-thiadiazole-2-amine Anticancer (Cell lines) Not reported

Observations :

  • Naphthalenyl vs.
  • Thiazole vs. Thiadiazole : Thiadiazole derivatives often exhibit broader pharmacological profiles but may require additional structural optimization for target specificity .

Biological Activity

4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its potential as an anticancer agent, anticonvulsant, and its mechanism of action.

  • Chemical Formula : C13H11ClN2S
  • CAS Number : 57634-59-0
  • Molecular Weight : 250.76 g/mol

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, revealing moderate antiproliferative activity. The compound was shown to disrupt tubulin polymerization, which is crucial for cell division:

Cell Line IC50 (µM)
SGC-790110.5
HCT11615.3
MCF712.8

The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole moiety is essential for its cytotoxic activity, with modifications enhancing potency against specific cancer types .

Anticonvulsant Activity

In anticonvulsant studies, the compound displayed significant efficacy in animal models. For instance, it was tested in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models:

Compound ED50 (mg/kg) Activity Type
This compound20Anticonvulsant
Ethosuximide140Standard Reference

The results indicated that it provided protective effects against seizures at doses significantly lower than standard treatments, suggesting a promising therapeutic profile .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
  • Enzyme Modulation : The compound has been identified as a selective allosteric modulator of protein CK2, a target in cancer therapy.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to apoptosis .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Study on Anticancer Activity :
    • A series of derivatives were synthesized and tested for their antiproliferative effects.
    • The most potent derivative exhibited an IC50 value significantly lower than established chemotherapeutics.
  • Anticonvulsant Evaluation :
    • In vivo studies demonstrated that the compound could effectively reduce seizure frequency and intensity.
    • The SAR indicated that specific substitutions on the thiazole ring enhanced anticonvulsant properties.
  • Protein Interaction Studies :
    • Molecular docking simulations revealed that the compound interacts with key amino acids at the allosteric site of CK2, providing insights into its mechanism as a potential anticancer agent .

Q & A

Q. What are the established synthetic routes for 4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : A common synthesis involves bromination of 2-acetylnaphthalene to form 2-bromo-1-(naphthalen-2-yl)ethanone, followed by cyclization with thiourea to yield the thiazole ring. Key parameters include reaction temperature (typically 80–100°C), solvent choice (ethanol or DMF), and stoichiometric ratios of reagents. For example, refluxing in ethanol with thiourea for 4–6 hours achieves cyclization. Acidic conditions (e.g., HCl) are used to isolate the hydrochloride salt . Table 1 : Synthesis Optimization Parameters
StepReagents/ConditionsYield (%)
BrominationBr₂ in AcOH, 50°C65–75
CyclizationThiourea, EtOH, reflux70–85
Salt FormationHCl gas, Et₂O>90

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirms the presence of the amine (–NH₂) stretch (~3300 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (naphthalene) appear as multiplets at δ 7.5–8.5 ppm, while the thiazole C-5 proton resonates at δ 7.2–7.4 ppm.
  • X-ray Crystallography : Resolves protonation sites (e.g., amine vs. heterocyclic nitrogen) and hydrogen-bonding networks. For example, in related salts, N–H⋯Cl⁻ interactions dominate .

Q. How is the biological activity of this compound evaluated in vitro?

  • Methodological Answer : Standard assays include:
  • Antimicrobial Activity : Agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at concentrations of 1–100 µg/mL.
  • Antifungal Activity : Disk diffusion assays against C. albicans.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Positive controls (e.g., ampicillin) are critical for validation .

Q. What purification strategies are effective for isolating the hydrochloride salt?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted thiourea.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediates.
  • Acid-Base Extraction : Adjust pH to 2–3 with HCl to precipitate the salt, followed by filtration .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 200°C (TGA analysis).
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Humidity : Hygroscopic; use desiccants (silica gel) in sealed containers .

Advanced Research Questions

Q. How can contradictory NMR data for proton assignments be resolved?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
  • Variable Temperature NMR : Identify coalescence temperatures for exchanging protons.
  • 2D NMR (COSY, HSQC) : Correlate ¹H-¹³C signals to resolve overlapping peaks.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What computational methods are used to predict electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to determine frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • TD-DFT : Simulate UV-Vis spectra (λmax) for comparison with experimental data.
  • NBO Analysis : Quantify charge delocalization in the thiazole ring .

Q. How do protonation sites and hydrogen-bonding patterns influence crystal packing?

  • Methodological Answer : X-ray structures of analogous salts reveal:
  • Protonation at the Thiazole Nitrogen : Forms N⁺–H⋯Cl⁻ bonds, creating 1D chains.
  • Water-Mediated Networks : In hydrated salts, O–H⋯Cl⁻ and N–H⋯O interactions generate 3D frameworks.
    Table 2 : Hydrogen-Bonding Metrics (from )
InteractionDistance (Å)Angle (°)
N–H⋯Cl⁻2.05–2.15165–175
O–H⋯Cl⁻1.98–2.10160–170

Q. What strategies optimize synthetic yield in large-scale reactions?

  • Methodological Answer :
  • Catalysis : Nickel-based catalysts (e.g., NiCl₂·glyme) for C–N coupling steps (85–90% yield).
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 6 hours).
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the naphthalene ring to enhance antimicrobial activity.
  • Bioisosteric Replacement : Replace thiazole with oxazole to assess potency changes.
  • Pharmacokinetic Profiling : LogP calculations (e.g., 2.8–3.5) guide solubility and membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride
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4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride

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